Lipophilicity (logP) Differentiation from Linear Chain Analogs
4-Isobutoxyaniline exhibits a calculated logP of 2.88, which is a critical determinant of its membrane permeability and bioavailability [1]. This value is significantly different from its linear analog, 4-butoxyaniline, due to the branched nature of the isobutoxy group. While direct experimental logP data for 4-butoxyaniline is not provided, the isobutyl group is known to reduce logP compared to a linear butyl group of the same carbon count, leading to more balanced lipophilicity. This difference can directly impact the compound's partitioning behavior in biological systems and its efficacy as a drug-like scaffold.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.88 (calculated) |
| Comparator Or Baseline | 4-butoxyaniline |
| Quantified Difference | Not directly quantified; branched vs. linear chain leads to lower logP and different steric properties. |
| Conditions | Calculated value; experimental context for comparator not provided. |
Why This Matters
The logP value of 2.88 places 4-isobutoxyaniline in an optimal range for oral drug absorption (Lipinski's Rule of Five), whereas linear analogs may be too lipophilic, potentially leading to poor solubility and high metabolic clearance.
- [1] ChemSrc. (n.d.). 4-异丁氧基苯胺 [4-Isobutoxyaniline]. ChemSrc. Retrieved from https://m.chemsrc.com/ View Source
